![molecular formula C18H19ClN4O B13449390 8-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepin-9-ol](/img/structure/B13449390.png)
8-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepin-9-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepin-9-ol is a tricyclic compound known for its significant pharmacological properties. It is commonly referred to as clozapine, an atypical antipsychotic drug used primarily for the treatment of schizophrenia . This compound is notable for its unique chemical structure, which contributes to its distinct pharmacological profile.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepin-9-ol involves multiple steps. One common synthetic route starts with the formation of the dibenzo[b,e][1,4]diazepine core, followed by chlorination and subsequent introduction of the piperazine moiety . The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors. The process is optimized for high yield and purity, involving stringent control of reaction parameters such as temperature, pressure, and pH. The final product is usually purified through crystallization or chromatography techniques .
化学反応の分析
Types of Reactions
8-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepin-9-ol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as N-oxides, amines, and substituted analogs. These derivatives can exhibit different pharmacological properties and are often studied for their potential therapeutic applications .
科学的研究の応用
8-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepin-9-ol has a wide range of scientific research applications:
作用機序
The mechanism of action of 8-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepin-9-ol involves its interaction with multiple neurotransmitter receptors in the brain. It primarily acts as an antagonist at dopamine D2 receptors and serotonin 5-HT2A receptors . This dual antagonism is believed to contribute to its antipsychotic effects. Additionally, the compound affects other neurotransmitter systems, including adrenergic, histaminergic, and cholinergic pathways .
類似化合物との比較
Similar Compounds
Olanzapine: Another atypical antipsychotic with a similar tricyclic structure but different substituents.
Risperidone: A compound with a different core structure but similar pharmacological effects.
Quetiapine: Shares some structural similarities and is used for similar therapeutic purposes.
Uniqueness
8-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepin-9-ol is unique due to its specific receptor binding profile and its efficacy in treatment-resistant schizophrenia . Unlike other antipsychotics, it has a lower propensity to cause extrapyramidal side effects, making it a preferred choice for certain patient populations .
特性
分子式 |
C18H19ClN4O |
|---|---|
分子量 |
342.8 g/mol |
IUPAC名 |
3-chloro-6-(4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepin-4-ol |
InChI |
InChI=1S/C18H19ClN4O/c1-22-8-10-23(11-9-22)18-12-4-2-3-5-14(12)20-15-7-6-13(19)17(24)16(15)21-18/h2-7,20,24H,8-11H2,1H3 |
InChIキー |
YUFIEOIPFQOEAY-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)C2=NC3=C(C=CC(=C3O)Cl)NC4=CC=CC=C42 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


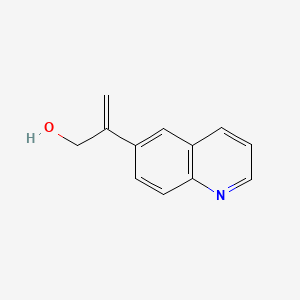

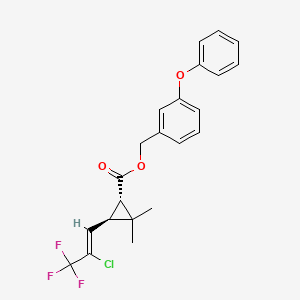
amine](/img/structure/B13449324.png)
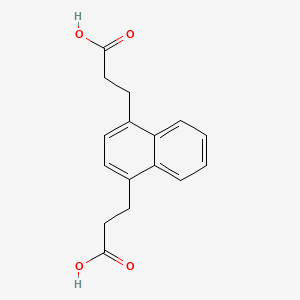
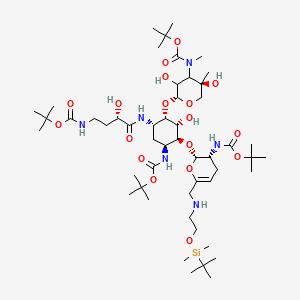
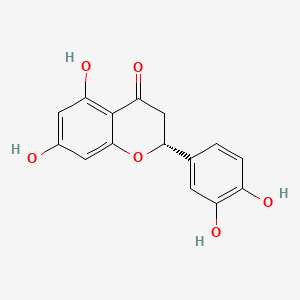

![1-(2-amino-1H-benzo[d]imidazol-5-yl)ethanone](/img/structure/B13449358.png)

![5-Fluoro-1-(fluoromethyl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B13449369.png)
![7-Benzoyl-9,9-difluoro-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione](/img/structure/B13449381.png)
![(3S)-3-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-5-carboxylic acid](/img/structure/B13449384.png)
![[(7S,9E,11S,12R,13S,14R,15S,16S,17Z,19E,21E)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,17,19,21,25(32),26,29-decaene-28,4'-piperidine]-13-yl] acetate](/img/structure/B13449389.png)
